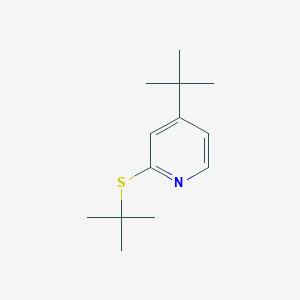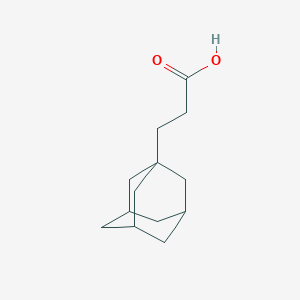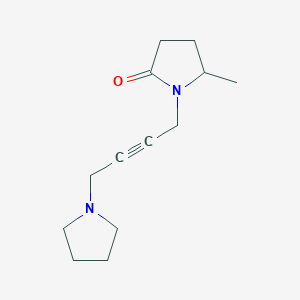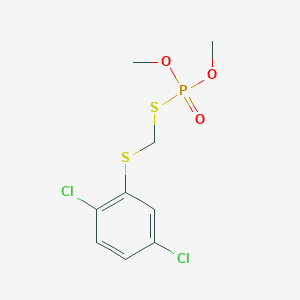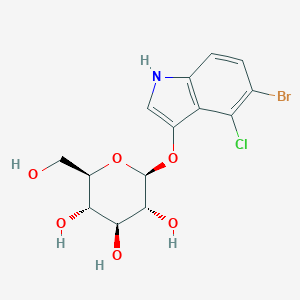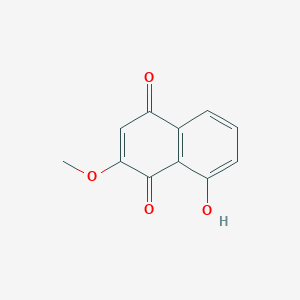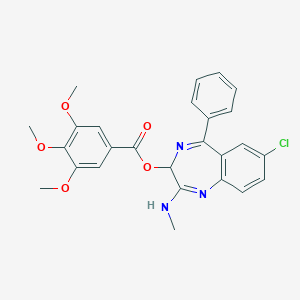
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine is a chemical compound that belongs to the benzodiazepine family. It is a potent and selective agonist for the GABAA receptor and is commonly used in scientific research for its anxiolytic and sedative effects.
Wirkmechanismus
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine acts as a positive allosteric modulator of the GABAA receptor. It enhances the binding of GABA to the receptor, which leads to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemische Und Physiologische Effekte
The anxiolytic and sedative effects of 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine are due to its ability to enhance the binding of GABA to the GABAA receptor. This results in a decrease in neuronal excitability and an increase in the opening of chloride ion channels, leading to hyperpolarization of the neuron. The compound also has anticonvulsant and muscle-relaxant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine in lab experiments is its high potency and selectivity for the GABAA receptor. This allows for precise and controlled studies of the receptor and its effects on behavior. However, one limitation is that the compound has a short half-life and requires frequent dosing in animal studies.
Zukünftige Richtungen
There are many future directions for the use of 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine in scientific research. One area of interest is in the development of novel anxiolytic and sedative drugs that target the GABAA receptor. Another area of interest is in the study of the central nervous system and its effects on behavior. Additionally, the compound could be used in studies of drug addiction and withdrawal, as benzodiazepines are commonly abused and can lead to dependence and withdrawal symptoms.
Synthesemethoden
The synthesis of 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with N-methyl-N-(3,4,5-trimethoxybenzoyl)glycinate in the presence of a base. The reaction is carried out under reflux conditions and the product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine is commonly used in scientific research for its anxiolytic and sedative effects. It is used to study the GABAA receptor, which is the target of many drugs used to treat anxiety and insomnia. The compound is also used in studies of the central nervous system and its effects on behavior.
Eigenschaften
CAS-Nummer |
18035-93-3 |
|---|---|
Produktname |
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine |
Molekularformel |
C26H24ClN3O5 |
Molekulargewicht |
493.9 g/mol |
IUPAC-Name |
(7-chloro-2-methylimino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H24ClN3O5/c1-28-24-25(35-26(31)16-12-20(32-2)23(34-4)21(13-16)33-3)30-22(15-8-6-5-7-9-15)18-14-17(27)10-11-19(18)29-24/h5-14,25H,1-4H3,(H,28,29) |
InChI-Schlüssel |
SWMWJOLPVCXUHB-UHFFFAOYSA-N |
Isomerische SMILES |
CNC1=NC2=C(C=C(C=C2)Cl)C(=NC1OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
SMILES |
CN=C1C(N=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Kanonische SMILES |
CNC1=NC2=C(C=C(C=C2)Cl)C(=NC1OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Synonyme |
7-Chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepin-3-yl=3,4,5-trimethoxybenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



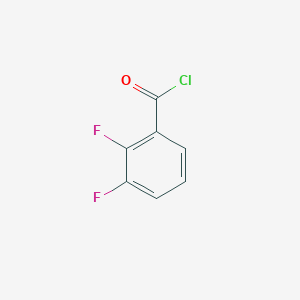
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)
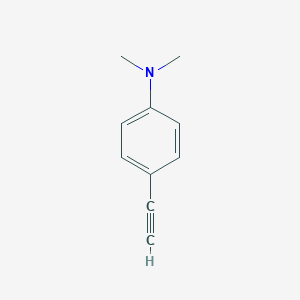
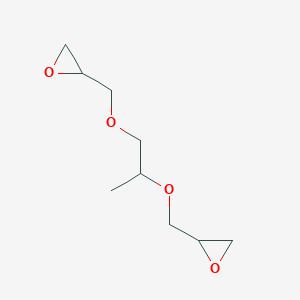
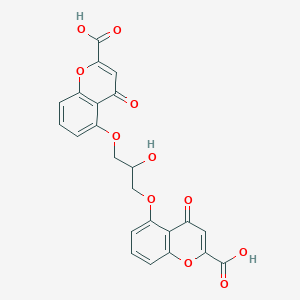
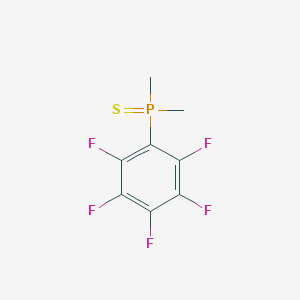
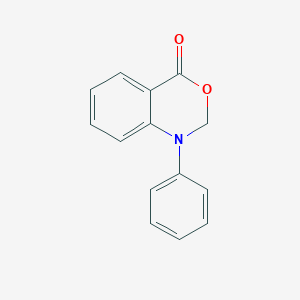
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
